N~2~-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-4,5-dimethoxy-1H-indole-2-carboxamide
Description
N²-[4-(1,3-Benzothiazol-2-ylamino)-4-oxobutyl]-4,5-dimethoxy-1H-indole-2-carboxamide is a synthetic indole derivative featuring a benzothiazole moiety linked via a 4-oxobutyl chain. The indole core is substituted with methoxy groups at the 4- and 5-positions, while the carboxamide group at the 2-position connects to the benzothiazole-containing side chain. Benzothiazoles are known for their pharmacological relevance, particularly in anticancer and antimicrobial research, due to their ability to interact with biological targets such as kinases and DNA .
Properties
Molecular Formula |
C22H22N4O4S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-4,5-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H22N4O4S/c1-29-17-10-9-14-13(20(17)30-2)12-16(24-14)21(28)23-11-5-8-19(27)26-22-25-15-6-3-4-7-18(15)31-22/h3-4,6-7,9-10,12,24H,5,8,11H2,1-2H3,(H,23,28)(H,25,26,27) |
InChI Key |
FYSQHXVMKPJXMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCCCC(=O)NC3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-4,5-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring, the indole core, and the subsequent coupling of these moieties. Common synthetic routes include:
Formation of Benzothiazole Ring: This can be achieved through the reaction of 2-aminothiophenol with carbon disulfide and subsequent cyclization.
Formation of Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The final step involves coupling the benzothiazole and indole moieties through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N~2~-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-4,5-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N~2~-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-4,5-dimethoxy-1H-indole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of N2-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-4,5-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or DNA. The benzothiazole moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: N-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
This compound () shares a similar backbone but differs in three critical regions:
Heterocyclic Substituent : Replaces the benzothiazole group with a 2,3-dihydro-1,4-benzodioxin ring. Benzodioxins are associated with improved metabolic stability compared to benzothiazoles but may reduce electrophilic reactivity.
Methoxy Group Positions : Features 4,7-dimethoxy substitutions on the indole core versus 4,5-dimethoxy in the primary compound. This positional shift alters electronic distribution and steric bulk.
Indole Nitrogen Substitution : Incorporates a methyl group at the 1-position of the indole, which may enhance lipophilicity and influence binding affinity.
Table 1: Structural Comparison
Hypothesized Impact of Structural Differences
- Benzothiazole vs. Benzodioxin : The benzothiazole’s sulfur and nitrogen atoms may facilitate hydrogen bonding or metal coordination, whereas the benzodioxin’s oxygen-rich structure could enhance solubility but reduce electrophilic interactions .
- In contrast, 4,7-dimethoxy substitution may disrupt such interactions due to steric hindrance.
Additional Analogs and Trends
- Variations in Chain Length : Shortening the 4-oxobutyl linker to propyl or ethyl may reduce conformational flexibility, impacting target binding.
Biological Activity
N~2~-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-4,5-dimethoxy-1H-indole-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzothiazole moiety and an indole core. The molecular formula is , with a molecular weight of approximately 496.6 g/mol. Its structural components contribute to its biological activity.
1. Anticancer Activity
Recent studies have indicated that compounds containing benzothiazole and indole derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction via caspase activation |
| A549 (Lung Cancer) | 7.2 | Cell cycle arrest in G2/M phase |
| HeLa (Cervical Cancer) | 6.5 | Inhibition of PI3K/Akt signaling pathway |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | Bactericidal |
| Escherichia coli | 15 µg/mL | Bacteriostatic |
| Candida albicans | 20 µg/mL | Antifungal |
3. Enzyme Inhibition
In vitro studies have demonstrated that this compound acts as an inhibitor of key enzymes involved in various biological pathways:
- Acetylcholinesterase (AChE) : Demonstrated significant inhibition with an IC50 value of 3.5 µM, suggesting potential for treating neurodegenerative diseases like Alzheimer's.
- Cyclooxygenase (COX) : Exhibits anti-inflammatory properties by inhibiting COX enzymes, which are crucial in the inflammatory response.
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane permeabilization.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M checkpoint.
- Enzyme Inhibition : Competitive inhibition of AChE and COX enzymes leading to reduced inflammatory mediators.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the indole structure and evaluated their anticancer efficacy in vitro against multiple cancer cell lines. The study concluded that modifications to the benzothiazole moiety significantly enhanced anticancer activity.
Case Study 2: Antimicrobial Testing
A research team investigated the antimicrobial properties of this compound against clinical isolates of bacteria and fungi. The findings indicated promising results, particularly against resistant strains of Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
